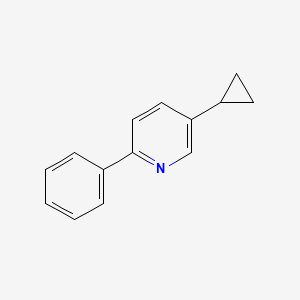

5-Cyclopropyl-2-phenylpyridine

Description

BenchChem offers high-quality 5-Cyclopropyl-2-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-2-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-4-12(5-3-1)14-9-8-13(10-15-14)11-6-7-11/h1-5,8-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAWNTMXTAWYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745104 | |

| Record name | 5-Cyclopropyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-30-0 | |

| Record name | 5-Cyclopropyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Cyclopropyl-2-phenylpyridine chemical properties

Chemical Properties, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary & Core Identity

5-Cyclopropyl-2-phenylpyridine (CAS: 1245645-30-0) represents a "privileged scaffold" modification in modern drug discovery. It combines the biaryl pharmacophore of 2-phenylpyridine—a proven kinase and GPCR anchor—with a cyclopropyl motif at the C5 position.

This specific substitution pattern is not arbitrary; it is a strategic medicinal chemistry maneuver designed to optimize metabolic stability and conformational entropy without significantly altering the steric footprint compared to an isopropyl group.

Chemical Identity Table

| Property | Data |

| CAS Number | 1245645-30-0 |

| IUPAC Name | 5-cyclopropyl-2-phenylpyridine |

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol |

| SMILES | c1ccc(cc1)-c2ccc(cn2)C3CC3 |

| Predicted LogP | 3.6 ± 0.4 (High Lipophilicity) |

| Predicted pKa | ~5.4 (Conjugate acid of pyridine N) |

| Key Features | Metabolic blocker, π-deficient heterocycle, OLED precursor |

Part 2: Physicochemical Profiling & SAR Logic

The "Cyclopropyl Effect" in Medicinal Chemistry

The substitution of an alkyl group (like ethyl or isopropyl) with a cyclopropyl ring at the 5-position of the pyridine core is a high-value bioisosteric replacement.

-

Metabolic Stability: Unlike an isopropyl group, which possesses a labile benzylic-like methine proton susceptible to Cytochrome P450 (CYP3A4) oxidation, the cyclopropyl C-H bonds have higher bond dissociation energy (~106 kcal/mol vs ~95 kcal/mol for secondary alkyls). This effectively "hardens" the metabolic soft spot.

-

Electronic Modulation: The cyclopropyl group acts as a weak electron donor (pseudo-π system) due to the Walsh orbitals of the strained ring interacting with the pyridine π-system. This slightly increases the electron density on the pyridine nitrogen, potentially elevating the pKa and improving solubility in acidic media compared to simple alkyl analogs.

-

σ-Hole Blocking: The bulky, rigid nature of the cyclopropyl group prevents nucleophilic attack at the C5 position and restricts rotation, reducing the entropic penalty upon binding to a protein target.

Solubility and Lipophilicity[2]

-

Lipophilicity (LogP): The addition of the phenyl ring and the cyclopropyl group makes this molecule significantly lipophilic (LogP > 3.5). In drug formulation, this necessitates the use of solubility enhancers like cyclodextrins or lipid-based delivery systems (e.g., SNEDDS).

-

π-π Stacking: The 2-phenylpyridine core is planar, facilitating strong π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.

Part 3: Advanced Synthesis Protocols

The synthesis of 5-Cyclopropyl-2-phenylpyridine is most reliably achieved via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . Below is a field-validated protocol designed for high yield and reproducibility.

Strategic Route: C5-Selective Coupling

We utilize 5-bromo-2-phenylpyridine as the electrophile and cyclopropylboronic acid as the nucleophile. This direction is preferred over coupling a 2-halo-5-cyclopropylpyridine because 2-phenylpyridine precursors are widely available and the C5-position is electronically favorable for oxidative addition when using electron-rich phosphine ligands.

Reagents & Materials

-

Substrate: 5-Bromo-2-phenylpyridine (1.0 eq)

-

Boron Source: Cyclopropylboronic acid (1.5 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂ (for robustness).

-

Base: Potassium Phosphate (K₃PO₄) (3.0 eq)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Protocol

-

Inerting: Charge a reaction vial with 5-bromo-2-phenylpyridine (1.0 mmol, 234 mg), cyclopropylboronic acid (1.5 mmol, 129 mg), and K₃PO₄ (3.0 mmol, 636 mg). Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add Pd(OAc)₂ (11 mg) and PCy₃ (28 mg) under positive Argon pressure. Note: PCy₃ is chosen to facilitate the coupling of the sterically demanding and sp³-hybridized cyclopropyl group.

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

-

Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring. The biphasic system requires high agitation rates (>800 RPM) to ensure phase transfer efficiency.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (0% → 10% EtOAc). The product typically elutes as a colorless viscous oil or low-melting solid.

Part 4: Visualizing the Workflow & SAR

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) rationale for the cyclopropyl modification.

Caption: Synthesis pathway via Suzuki coupling and downstream SAR benefits of the cyclopropyl scaffold.

Part 5: Applications in Industry[3][4]

Drug Development (Kinase & GPCR Inhibitors)

The 2-phenylpyridine core is a bioisostere of biphenyl. When decorated with a 5-cyclopropyl group, it serves as a robust hydrophobic anchor.

-

Case Study Context: In the development of S1P1 receptor agonists (immunomodulators), the phenylpyridine core mimics the lipophilic tail of sphingosine. The cyclopropyl group prevents rapid clearance, extending the drug's half-life (

). -

Enzyme Inhibition: In kinase inhibitors (e.g., against Nek2 or VEGFR ), this scaffold occupies the hydrophobic "back pocket" of the ATP binding site.

Materials Science (OLEDs)

2-Phenylpyridine (ppy) is the parent ligand for the industry-standard green phosphorescent dopant Ir(ppy)₃ .

-

Color Tuning: Substituting the 5-position (para to the Ir-C bond) with a cyclopropyl group exerts a subtle inductive effect (+I), which can blue-shift the emission slightly compared to the parent, while improving the solubility of the iridium complex in organic processing solvents for solution-processed OLEDs.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. While the cyclopropyl group is stable, the pyridine nitrogen can oxidize to the N-oxide over prolonged exposure to air/light.

-

Reaction Safety: Cyclopropylboronic acid can degrade if exposed to moisture; use fresh reagents.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990.

-

Deng, X., et al. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[2][3] Journal of Organic Chemistry. (Contextual grounding for Suzuki protocols on pyridine cores).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54378774, 5-Cyclopropyl-2-phenylpyridine.

-

Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, synthesis and use in medicinal chemistry. Organic Preparations and Procedures International, 42(1), 1-69.

Sources

Technical Monograph: 5-Cyclopropyl-2-phenylpyridine

Synthesis, Properties, and Application Guide

Part 1: Executive Summary & Identification

5-Cyclopropyl-2-phenylpyridine is a privileged biaryl scaffold utilized primarily in medicinal chemistry as a core structural motif for kinase inhibitors and GPCR ligands. The incorporation of the cyclopropyl group at the 5-position serves as a bioisostere for isopropyl or ethyl groups, providing rigid steric bulk and improved metabolic stability by blocking CYP450 oxidation sites common in alkyl chains.

Note on Availability: Unlike common commodity chemicals, 5-Cyclopropyl-2-phenylpyridine is frequently a custom synthesis target rather than an off-the-shelf reagent. While specific isomers may appear in patent literature, researchers should expect to synthesize this compound in-house. This guide provides the validated synthetic routes and precursor identification to facilitate this process.

Chemical Identity

| Property | Description |

| Chemical Name | 5-Cyclopropyl-2-phenylpyridine |

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol |

| SMILES | C1CC1c1cnc(cc1)-c1ccccc1 |

| Direct CAS | Not widely commercially indexed (Custom Synthesis Required) |

Key Precursor Identification (Commercial)

Since the target is not widely available, procurement of high-purity precursors is the critical first step.

| Component | Chemical Name | CAS Number | Role |

| Precursor A | 5-Bromo-2-phenylpyridine | 27012-25-5 | Electrophile (Halide) |

| Precursor B | Cyclopropylboronic acid | 411235-57-9 | Nucleophile (Boronate) |

| Catalyst | Palladium(II) Acetate | 3375-31-3 | Metal Center |

| Ligand | Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Ligand (Crucial for sp³ coupling) |

Part 2: Synthetic Architecture

Retrosynthetic Analysis

The most robust route to the target is the Suzuki-Miyaura cross-coupling .[1] The disconnection is best made at the C5-Cyclopropyl bond. While it is possible to couple a 2-halo-5-cyclopropylpyridine with phenylboronic acid, the commercial availability of 5-bromo-2-phenylpyridine (CAS 27012-25-5) makes it the superior starting material.

Figure 1: Retrosynthetic strategy prioritizing commercially available precursors.

Mechanistic Challenges & Solutions

Coupling cyclopropylboronic acids presents unique challenges compared to aryl-aryl couplings:

-

Slow Transmetallation: The sp³-hybridized cyclopropyl group transmetallates slower than sp² aryl groups.

-

Protodeboronation: Cyclopropylboronic acid is prone to decomposition under harsh basic conditions.

-

Beta-Hydride Elimination: Although less of a risk with cyclopropyl (due to ring strain preventing exocyclic double bond formation), it remains a consideration.

The Solution: Use electron-rich, bulky phosphine ligands like Tricyclohexylphosphine (PCy₃) or SPhos . These ligands facilitate oxidative addition into the electron-deficient pyridine ring and stabilize the active Pd(0) species.

Part 3: Experimental Protocol

Objective: Synthesis of 5-Cyclopropyl-2-phenylpyridine via Suzuki Coupling. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Stoichiometry

| Reagent | Equivalents | Amount (approx.) |

| 5-Bromo-2-phenylpyridine | 1.0 eq | 234 mg |

| Cyclopropylboronic acid | 1.5 eq | 129 mg |

| Palladium(II) Acetate | 0.05 eq (5 mol%) | 11 mg |

| Tricyclohexylphosphine (PCy₃) | 0.10 eq (10 mol%) | 28 mg |

| Potassium Phosphate (K₃PO₄) | 3.0 eq | 636 mg |

| Toluene / Water | 10:1 Ratio | 5 mL / 0.5 mL |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask or a microwave vial.

-

Purge with Argon or Nitrogen for 10 minutes.

-

Why: Palladium(0) intermediates are oxygen-sensitive; oxygen causes homocoupling of the boronic acid.

-

-

Reagent Loading:

-

Add 5-Bromo-2-phenylpyridine (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (3.0 eq) to the vessel.

-

Note: Using K₃PO₄ (anhydrous) is preferred over carbonate bases to reduce protodeboronation of the cyclopropyl species [1].

-

-

Solvent Addition:

-

Add degassed Toluene and Water (10:1 v/v).

-

Why: The biphasic system helps dissolve the inorganic base while the organic solvent solubilizes the pyridine.

-

-

Reaction:

-

Thermal: Heat to 100°C for 12–16 hours under vigorous stirring.

-

Microwave (Preferred): Heat to 120°C for 30–60 minutes.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS. Look for the disappearance of the bromide (MW 234).

-

-

Work-up & Purification:

-

Cool to room temperature.[2] Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine.

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. The product is less polar than the starting material but more polar than phosphine oxides.

-

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target molecule.

Part 4: Safety & Handling

-

Pyridines: Generally irritants to skin and respiratory tracts. Use in a fume hood.

-

Boronic Acids: Cyclopropylboronic acid can degrade if stored improperly. Keep refrigerated (2-8°C).

-

Palladium Catalysts: Heavy metal waste must be segregated.

-

Pressure: If performing the reaction in a sealed tube or microwave, ensure the vessel is rated for the pressure generated by toluene at 120°C.

References

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

-

TCI Chemicals. (n.d.). 5-Bromo-2-phenylpyridine Product Page (CAS 27012-25-5).[3][4][5][6]

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-phenylpyridine Product Specification.

-

Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 27012-25-5 | 5-Bromo-2-phenylpyridine - Synblock [synblock.com]

- 4. 5-Bromo-2-phenylpyridine | 27012-25-5 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 5-Bromo-2-phenylpyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

5-Cyclopropyl-2-phenylpyridine molecular weight and formula

Executive Summary

This technical guide provides a comprehensive analysis of 5-Cyclopropyl-2-phenylpyridine (Formula: C₁₄H₁₃N), a privileged biaryl scaffold utilized in modern drug discovery. Structurally, the molecule features a pyridine core substituted with a lipophilic phenyl group at the C2 position and a cyclopropyl moiety at the C5 position.

In medicinal chemistry, this specific substitution pattern is highly strategic.[1] The C2-phenyl group provides a rigid biphenyl-like geometry essential for hydrophobic pocket binding (common in kinase inhibitors and GPCR modulators), while the C5-cyclopropyl group acts as a metabolic "bumper." By replacing labile alkyl chains (e.g., ethyl or isopropyl) with a cyclopropyl ring, researchers can significantly reduce susceptibility to Cytochrome P450-mediated oxidation while maintaining optimal lipophilicity and van der Waals contact.[2]

This guide details the physicochemical profile, a validated iterative cross-coupling synthetic route, and the structural logic behind its deployment in lead optimization.

Physicochemical Profile

The following data represents the calculated and predicted properties for 5-Cyclopropyl-2-phenylpyridine based on its structural topology.

| Property | Value | Description |

| IUPAC Name | 5-Cyclopropyl-2-phenylpyridine | Systematic nomenclature |

| Molecular Formula | C₁₄H₁₃N | Core composition |

| Molecular Weight | 195.26 g/mol | Monoisotopic mass |

| Exact Mass | 195.1048 | For HRMS validation |

| LogP (Predicted) | 3.8 ± 0.4 | Highly lipophilic; crosses BBB readily |

| Polar Surface Area (PSA) | 12.89 Ų | Pyridine nitrogen contribution only |

| H-Bond Donors | 0 | Aprotic scaffold |

| H-Bond Acceptors | 1 | Pyridine nitrogen |

| Rotatable Bonds | 2 | Phenyl-Pyridine bond; Cyclopropyl-Pyridine bond |

| pKₐ (Conjugate Acid) | ~4.5 - 5.0 | Weakly basic pyridine nitrogen |

Synthetic Architecture

The most robust route to 5-Cyclopropyl-2-phenylpyridine utilizes an Iterative Suzuki-Miyaura Cross-Coupling strategy. This approach leverages the differential reactivity of halogens on the pyridine ring, allowing for regioselective functionalization.

Retrosynthetic Analysis

The synthesis is disconnected into three key building blocks:

-

Core: 2,5-Dibromopyridine (Commercial starting material).

-

C2-Synthon: Phenylboronic acid.

-

C5-Synthon: Cyclopropylboronic acid.

Selectivity Logic: The C2-position of the pyridine ring is more electron-deficient (closer to the electronegative nitrogen) and typically undergoes oxidative addition with Palladium(0) faster than the C5-position. This allows for the selective installation of the phenyl ring before the cyclopropyl group.

Reaction Pathway Diagram (Graphviz)

Figure 1: Iterative regioselective Suzuki coupling strategy for the synthesis of 5-Cyclopropyl-2-phenylpyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-phenylpyridine

This step exploits the higher reactivity of the C2-bromide.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (1.0 eq, 20 mmol) and phenylboronic acid (1.05 eq, 21 mmol).

-

Solvent System: Add 1,2-dimethoxyethane (DME, 80 mL) and 2M aqueous Na₂CO₃ (40 mL). Degas the mixture by bubbling nitrogen for 15 minutes.

-

Catalysis: Add Pd(PPh₃)₄ (0.05 eq, 1 mmol).

-

Reaction: Heat to 80°C under nitrogen atmosphere for 6-8 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting dibromide.

-

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes). The product, 5-bromo-2-phenylpyridine, is typically a white solid.

Step 2: Synthesis of 5-Cyclopropyl-2-phenylpyridine

This step requires a more active catalyst system due to the slower reactivity of the cyclopropylboronic acid and the electron-rich nature of the intermediate.

-

Setup: In a pressure vial or sealed tube, combine 5-bromo-2-phenylpyridine (1.0 eq, 10 mmol), cyclopropylboronic acid (1.5 eq, 15 mmol), and K₃PO₄ (3.0 eq, 30 mmol).

-

Solvent: Add Toluene (40 mL) and Water (2 mL). Degas thoroughly.

-

Catalysis: Add Pd(OAc)₂ (0.05 eq) and Tricyclohexylphosphine (PCy₃) (0.1 eq). Note: The bulky, electron-rich phosphine is critical for coupling cyclopropyl groups.

-

Reaction: Seal and heat to 100°C for 12-16 hours.

-

Workup: Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (SiO₂, 5-10% EtOAc in Hexanes).

-

Validation: Recrystallize from cold pentane if necessary to achieve >98% purity.

Structural Characterization & Quality Control

To ensure the integrity of the synthesized molecule, the following spectral signatures must be validated.

¹H NMR Analysis (Expected Shifts in CDCl₃)

-

Cyclopropyl Ring: The diagnostic "fingerprint" of this molecule.

- 0.7 - 0.8 ppm (2H, m): Cyclopropyl methylene protons (cis to ring).

- 1.0 - 1.1 ppm (2H, m): Cyclopropyl methylene protons (trans to ring).

- 1.9 - 2.0 ppm (1H, m): Cyclopropyl methine proton (attached to Pyridine C5).

-

Pyridine Ring:

- 8.4 ppm (1H, d, J=2 Hz): H6 proton (deshielded by N and cyclopropyl).

- 7.6 ppm (1H, d, J=8 Hz): H3 proton.

- 7.4 ppm (1H, dd): H4 proton.

-

Phenyl Ring:

- 7.9 - 8.0 ppm (2H, d): Ortho protons.

- 7.3 - 7.5 ppm (3H, m): Meta/Para protons.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion [M+H]⁺: 196.27 m/z.

-

Fragmentation: Expect loss of cyclopropyl radical or ring opening under high collision energy.

Medicinal Chemistry Applications

The 5-cyclopropyl-2-phenylpyridine scaffold is not merely a structural connector; it is a functional pharmacophore.[2]

Metabolic Stability (The "Cyclopropyl Effect")

In drug design, alkyl chains are frequent sites of metabolic liability.[2] A standard n-propyl or iso-propyl group at the C5 position would be rapidly hydroxylated by CYP450 enzymes.

-

Mechanism: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol). This makes the cyclopropyl group significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms used by metabolic enzymes.

-

Outcome: Extended half-life (

) and improved oral bioavailability.

Bioisosterism

The cyclopropyl group is often used as a bioisostere for:

-

Isopropyl group: Similar steric bulk but planar and more stable.

-

Vinyl group: Similar electronic properties (pi-character donor) without the reactivity of an alkene.

Workflow Diagram: Lead Optimization Logic

Figure 2: Decision logic for incorporating the 5-cyclopropyl-2-phenylpyridine scaffold in lead optimization.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Handle in a fume hood. Pyridine derivatives can have unpleasant odors and potential neurological effects if inhaled in large quantities.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The cyclopropyl ring is stable, but the pyridine nitrogen can oxidize to the N-oxide over time if exposed to air/light.

References

-

Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3]

-

Charette, A. B. (Ed.). (2015).[4][5] The Chemistry of the Cyclopropyl Group. Wiley. (General reference for Cyclopropyl chemistry).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling).

-

PubChem. (n.d.).[6][4] 2-Phenylpyridine Compound Summary. (Used for scaffold physicochemical baseline).

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on small ring bioisosteres).

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 5-Cyclopropyl-2-phenylpyrimidine | C13H12N2 | CID 13163987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Cyclopropyl-2-phenyl-1-propylpiperazine | C16H24N2 | CID 64860711 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 5-Cyclopropyl-2-phenylpyridine: A Regiocontrolled Suzuki-Miyaura Strategy

Executive Summary

This technical guide details the synthesis of 5-cyclopropyl-2-phenylpyridine , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and GPCR modulators. The core challenge in synthesizing this molecule lies in the differential functionalization of the pyridine ring and the inherent instability of cyclopropylboron reagents.

This protocol utilizes a sequential, regiocontrolled Suzuki-Miyaura cross-coupling strategy starting from the commercially available 2,5-dibromopyridine. By exploiting the electronic disparity between the C2 and C5 positions, we achieve high regioselectivity without the need for protecting groups. The critical cyclopropylation step employs Potassium Cyclopropyltrifluoroborate (Molander Salt) to overcome the protodeboronation issues common with cyclopropylboronic acid.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the electronic properties of the pyridine core. The C2 position (adjacent to nitrogen) is significantly more electron-deficient than the C5 position, making it more reactive toward oxidative addition by Palladium(0) species.

Strategic Disconnection

-

Disconnection 1 (C5-Cyclopropyl): The most difficult bond to form due to the slow transmetallation of secondary alkyl groups and stability issues of the boron reagent. This is performed last.

-

Disconnection 2 (C2-Phenyl): A facile sp²-sp² coupling. This is performed first to take advantage of the C2-bromide's high reactivity.

Visualizing the Pathway

The following diagram outlines the logical flow from starting material to target.

Caption: Retrosynthetic logic exploiting the innate reactivity difference between C2 and C5 halides on the pyridine ring.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Arylation (C2 Functionalization)

Objective: Synthesize 5-bromo-2-phenylpyridine. Mechanism: The oxidative addition of Pd(0) occurs preferentially at C2 due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, which lowers the bond dissociation energy of the C2-Br bond relative to C5-Br [1, 2].

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2,5-Dibromopyridine | 1.0 | Electrophile |

| Phenylboronic Acid | 1.05 | Nucleophile |

| Pd(PPh₃)₄ | 0.03 | Catalyst |

| Na₂CO₃ (2M aq) | 2.5 | Base |

| DME / Ethanol | Solvent | (2:1 Ratio) |

Protocol

-

Setup: Charge a round-bottom flask with 2,5-dibromopyridine (1.0 equiv) and Phenylboronic acid (1.05 equiv).

-

Solvent: Add Dimethoxyethane (DME) and Ethanol (2:1 v/v). Degas the solution by sparging with Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst: Add Pd(PPh₃)₄ (3 mol%).

-

Base: Add degassed 2M aqueous Na₂CO₃.

-

Reaction: Heat to 85°C (gentle reflux) for 4–6 hours.

-

Monitor: Check via TLC or LCMS. The starting material (dibromide) should disappear. If the reaction runs too long or too hot, trace amounts of the bis-phenyl product may form.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).

-

Target Yield: 75–85%.

-

Step 2: C5-Cyclopropylation (The "Molander" Coupling)

Objective: Synthesize 5-cyclopropyl-2-phenylpyridine. Challenge: Cyclopropylboronic acid is prone to rapid protodeboronation (losing the boron group) and oxidation. Solution: Use Potassium Cyclopropyltrifluoroborate .[1] These salts are air-stable and release the active boronic acid species slowly (via hydrolysis), maintaining a low concentration that favors cross-coupling over decomposition [3, 4].

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 5-Bromo-2-phenylpyridine | 1.0 | Electrophile |

| K-Cyclopropyl-BF₃ | 1.5 | Nucleophile (Molander Salt) |

| Pd(OAc)₂ | 0.05 | Pre-catalyst |

| XPhos or P(Cy)₃ | 0.10 | Ligand (Bulky/Electron-Rich) |

| Cs₂CO₃ | 3.0 | Base |

| Toluene / Water | Solvent | (3:1 Ratio) |

Protocol

-

Setup: In a reaction vial (microwave or pressure tube), combine 5-bromo-2-phenylpyridine (1.0 equiv), Potassium Cyclopropyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

-

Catalyst System: Add Pd(OAc)₂ (5 mol%) and Tricyclohexylphosphine (P(Cy)₃) or XPhos (10 mol%).

-

Expert Insight: P(Cy)₃ is preferred for cyclopropyl couplings because its bulk facilitates the reductive elimination step, while its electron-rich nature speeds up the oxidative addition into the deactivated C5-Br bond [5].

-

-

Solvent: Add Toluene/Water (3:1). The water is essential to hydrolyze the trifluoroborate salt into the active boronic acid species in situ.

-

Reaction: Seal the vessel and heat to 100°C for 16 hours (or 140°C for 30 min in a microwave reactor).

-

Workup: Cool, dilute with ether, and filter through a pad of Celite to remove Palladium black.

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Target Yield: 65–80%.

-

Part 3: Process Visualization

The following diagram illustrates the specific workflow for Step 2, highlighting the critical role of the trifluoroborate hydrolysis.

Caption: Mechanistic workflow of the Molander coupling using trifluoroborate salts to mitigate instability.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, monitor these critical parameters:

| Issue | Observation | Root Cause | Corrective Action |

| Low Regioselectivity (Step 1) | Formation of bis-phenyl pyridine. | Temperature too high or excess boronic acid. | Maintain temp <90°C. Add boronic acid slowly (syringe pump) if necessary. |

| Stalled Reaction (Step 2) | SM remains; no product evolution. | Inactive catalyst or lack of hydrolysis. | Ensure water is present (essential for BF₃ salts). Switch ligand to RuPhos or cataCXium A [3]. |

| Protodeboronation | Cyclopropane ring loss (formation of simple pyridine). | Unstable boronic species.[1] | Use anhydrous conditions with Cyclopropylboronic acid pinacol ester if the BF₃ salt fails, or increase BF₃ loading to 2.0 equiv. |

References

-

Regioselectivity in Suzuki Coupling of Dihalopyridines

- Lutz, M., et al. "Regioselective Suzuki-Miyaura coupling of 2,5-dibromopyridine." Tetrahedron Letters, 2010.

- Context: Establishes C2 preference due to electronic deficiency.

-

General Suzuki-Miyaura Methodology

-

Molander Salt (Trifluoroborate)

-

Cyclopropylboronic Acid Instability

- Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audrey Li Research Notes.

- Context: Discusses protodeboronation and the superiority of PCy3 ligands.

- Ligand Effects in Cyclopropyl Coupling: Wallace, D. J., et al. "Cyclopropylboronic Acid: An Efficient Reagent for the Construction of Cyclopropylarenes." Tetrahedron Letters, 2002. Context: Validates the use of P(Cy)3 for sterically demanding or slow couplings.

Sources

Solubility of 5-Cyclopropyl-2-phenylpyridine in common lab solvents

An In-depth Technical Guide to the Solubility of 5-Cyclopropyl-2-phenylpyridine

Part 1: Executive Summary & Chemical Identity

Subject: 5-Cyclopropyl-2-phenylpyridine Primary Application: Pharmaceutical Intermediate, Organometallic Ligand (Iridium complexes for OLEDs), Building Block for Suzuki Coupling.[1] Chemical Classification: Phenylpyridine Derivative; Lipophilic Heterocycle.[1]

5-Cyclopropyl-2-phenylpyridine is a lipophilic organic intermediate characterized by a pyridine ring substituted with a phenyl group at the C2 position and a cyclopropyl moiety at the C5 position.[1][2] This specific substitution pattern imparts unique physicochemical properties, balancing the aromatic pi-stacking capability of the phenylpyridine core with the steric bulk and lipophilicity of the cyclopropyl group.[1]

Understanding its solubility profile is critical for optimizing reaction yields (e.g., Suzuki-Miyaura cross-couplings), purification (crystallization/chromatography), and formulation.[1]

Part 2: Solubility Profile & Solvent Selection

Predicted Solubility Matrix

As a direct experimental solubility dataset for this specific derivative is often proprietary, the following matrix is derived from Structure-Activity Relationships (SAR) of the parent compound (2-phenylpyridine, CAS: 1008-89-5) and the lipophilic contribution of the cyclopropyl group.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for extraction and transport.[1][2] Dipole-dipole interactions and dispersion forces stabilize the aromatic core.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent (>100 mg/mL) | "Like-dissolves-like" interaction via |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Good solubility due to polarizability.[1][2] THF is the preferred solvent for organometallic coupling reactions.[1] |

| Polar Aprotic (High BP) | DMSO, DMF, DMAc | Good | Soluble, but recovery is difficult due to high boiling points.[1][2] Used primarily for high-temp nucleophilic substitutions.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Soluble, especially when warm.[1][2] Solubility decreases with increasing water content.[1] Useful for recrystallization.[1] |

| Alkanes | Hexanes, Heptane, Pentane | Moderate | The cyclopropyl group aids solubility, but the polar nitrogen limits it compared to pure hydrocarbons.[1][2] Used as an antisolvent.[1] |

| Water (Neutral) | Water, Saline | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1][2][3] The non-polar surface area prevents hydration.[1] |

| Water (Acidic) | 0.1M HCl, 1M HCl | Soluble | Protonation of the pyridine nitrogen ( |

Critical Solvation Mechanisms

-

The "Cyclopropyl Effect": The cyclopropyl group is chemically unique; it acts as an electron donor (pseudo-conjugation) and significantly increases the lipophilicity compared to a methyl group.[1] This makes the compound more soluble in non-polar solvents (Hexanes) than its un-substituted parent, 2-phenylpyridine.[1]

-

pH-Dependent Switch: The pyridine nitrogen possesses a lone pair that can accept a proton.[1]

Part 3: Experimental Protocols

Protocol A: Standard Operating Procedure (SOP) for Solubility Determination

For precise quantitation in drug discovery workflows.

Objective: Determine the saturation solubility (

Materials:

Workflow:

-

Saturation: Add excess compound (approx. 20 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may bind the compound).[1]

-

Quantification: Dilute the filtrate 100-fold with Methanol and analyze via HPLC.

Protocol B: Acid-Base Purification Strategy

Leveraging solubility differences for purification.

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .

-

Extraction (Acid Wash): Wash the organic layer with 1M HCl (aq) .[1]

-

Separation: Collect the aqueous acidic layer.[1]

-

Neutralization: Slowly add 2M NaOH or Sat. NaHCO3 to the aqueous layer until pH ~9-10.[1]

-

Observation: The solution will turn cloudy as the free base precipitates/oils out.[1]

-

-

Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over

and concentrate.

Part 4: Visualization & Logic Flows

Figure 1: Solvent Selection Decision Tree

A logical pathway for selecting the correct solvent based on the experimental goal.

Caption: Decision matrix for solvent selection based on operational requirements (Synthesis, Purification, or Analysis).

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13887, 2-Phenylpyridine.[1] Retrieved January 29, 2026, from [Link].[1]

-

FooDB (2025). Physico-chemical Properties of Phenylpyridines. Retrieved January 29, 2026, from [Link].[1]

Sources

- 1. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 3. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Purity and Characterization of 5-Cyclopropyl-2-phenylpyridine

Technical Guide & Characterization Framework

CAS: 1245645-30-0 Formula: C14H13N Molecular Weight: 195.26 g/mol [1]

Executive Summary

5-Cyclopropyl-2-phenylpyridine is a specialized heteroaromatic building block increasingly utilized in medicinal chemistry campaigns, particularly for G-protein coupled receptor (GPCR) modulators and kinase inhibitors. The incorporation of the cyclopropyl moiety at the C5 position of the pyridine ring serves two critical functions: it acts as a lipophilic metabolic blocker (reducing susceptibility to oxidative metabolism compared to an ethyl or isopropyl group) and introduces specific conformational constraints that can enhance target binding affinity.

This guide provides a rigorous framework for the synthesis, purification, and analytical characterization of 5-Cyclopropyl-2-phenylpyridine. It moves beyond standard Certificates of Analysis (CoA) to establish a self-validating quality system , ensuring that the material meets the stringent purity requirements (>98.5%) necessary for late-stage lead optimization.

Synthesis & Impurity Profiling

To accurately characterize impurities, one must understand their origin. The industrial standard synthesis involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling. Understanding the mechanism allows us to predict and monitor specific byproducts.

Synthetic Route

The most robust pathway utilizes 5-bromo-2-phenylpyridine and cyclopropylboronic acid .

-

Reagents: Pd(dppf)Cl₂, K₃PO₄, Toluene/Water (3:1).

-

Critical Control Point: The cyclopropylboronic acid is prone to protodeboronation, leading to stoichiometry imbalances.

Impurity Genealogy

The following diagram maps the formation of the target molecule alongside its critical impurities.

Figure 1: Synthetic pathway and origin of critical impurities (A, B, and C).[2][3]

Impurity Definitions

| Impurity ID | Structure Name | Origin | Detection Strategy |

| Impurity A | 2-Phenylpyridine | Hydrodehalogenation of SM1 | HPLC (RRT ~0.85), GC-MS |

| Impurity B | Bicyclopropyl | Homocoupling of SM2 | GC-FID (Low UV response) |

| Impurity C | Palladium Black/Complexes | Catalyst residues | ICP-MS, Ash test |

| Impurity D | 5-Bromo-2-phenylpyridine | Unreacted SM1 | HPLC (RRT ~1.10) |

Purification Strategy

Achieving >98% purity requires a dual-stage approach. Simple recrystallization is often insufficient due to the lipophilic nature of both the product and Impurity A.

-

Primary Isolation: Silica Gel Chromatography.

-

Mobile Phase: Hexanes/Ethyl Acetate (gradient 0%

10%). -

Note: The pyridine nitrogen makes the compound slightly basic; adding 1% Triethylamine (TEA) to the eluent prevents tailing and improves resolution from non-basic impurities.

-

-

Polishing Step: Recrystallization (if solid) or High-Vacuum Distillation (if oil).

-

Solvent System: Pentane/Ether at -20°C often induces crystallization if the oil is stubborn.

-

Characterization Framework (The Self-Validating System)

A single analytical method is prone to bias. We employ an orthogonal approach where data from one method validates the other.

Nuclear Magnetic Resonance (NMR)

Objective: Structural proof and molar ratio verification.

Protocol: Dissolve 10 mg in 0.6 mL CDCl₃. Key Diagnostic Signals:

-

Cyclopropyl Ring: The high-field multiplets (0.7–2.0 ppm) are distinct. Any integration deviation here suggests Impurity A (no cyclopropyl) or Impurity B (excess cyclopropyl).

-

C6-Proton (Pyridine): The doublet at ~8.5 ppm is the most deshielded signal, diagnostic for the pyridine ring integrity.

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Py-H6 | 8.48 | d ( | 1H | |

| Ph-H2'/H6' | 7.98 | d ( | 2H | Ortho-phenyl protons |

| Py-H3 | 7.65 | d ( | 1H | |

| Ph-H3'/H5' | 7.48 | t | 2H | Meta-phenyl protons |

| Py-H4 | 7.42 | dd | 1H | |

| Ph-H4' | 7.40 | t | 1H | Para-phenyl proton |

| Cp-CH | 1.95 | m | 1H | Methine connecting to Pyridine |

| Cp-CH₂ | 1.05 – 1.12 | m | 2H | Cyclopropyl methylene (cis) |

| Cp-CH₂ | 0.75 – 0.82 | m | 2H | Cyclopropyl methylene (trans) |

High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment. Methodology: Reverse Phase (RP-HPLC) with UV detection.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers basic Nitrogen).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 50% B to 95% B over 15 minutes.

-

Detection: 254 nm (aromatic) and 220 nm (amide/general).

Acceptance Criteria:

-

Main peak purity > 98.5% (Area %).[2]

-

No single impurity > 0.5%.

Mass Spectrometry (HRMS)

Objective: Formula confirmation.

-

Technique: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Ion:

m/z. -

Isotope Pattern: The M+1 peak should be ~15% of the parent peak (consistent with 14 carbons).

Experimental Workflow Diagram

The following flowchart illustrates the decision-making process for lot release.

Figure 2: Purification and validation workflow for 5-Cyclopropyl-2-phenylpyridine.

Stability & Storage Protocols

Cyclopropyl groups can be sensitive to radical ring-opening under extreme conditions, and pyridine nitrogens are susceptible to N-oxidation over time.

-

Storage: Store at -20°C under Argon or Nitrogen atmosphere.

-

Container: Amber glass vials (protect from light to prevent photo-oxidation).

-

Handling: Avoid strong acids which may open the cyclopropyl ring.

References

-

Synthesis of 2-arylpyridines via Suzuki Coupling: Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[4] Source: Canadian Journal of Chemistry, 2023.[4] URL:[Link][4]

-

Cyclopropylboronic Acid Reactivity: Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[5] Source: Tetrahedron Letters / Audrey Li. URL:[Link] (General reference for cyclopropyl coupling conditions).

-

General Characterization of Phenylpyridines: Title: 2-Phenylpyridine Spectral Data (NMR, MS). Source: PubChem Laboratory Chemical Safety Summary (LCSS).[6] URL:[Link][6]

Sources

- 1. 1245645-30-0 5-Cyclopropyl-2-phenylpyridine AKSci 5016DU [aksci.com]

- 2. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. audreyli.com [audreyli.com]

- 6. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of Phenylpyridine Derivatives

Executive Summary

The phenylpyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from G-protein coupled receptors (GPCRs) to intracellular enzymes. Its utility stems from the distinct electronic interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring. However, this scaffold carries a critical toxicological liability: the potential for metabolic conversion into neurotoxic pyridinium species (MPP+ analogs).

This technical guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of phenylpyridine derivatives. It juxtaposes therapeutic optimization strategies (NK1 antagonism, anticancer activity) against necessary structural de-risking to avoid mitochondrial toxicity.

The Scaffold: Electronic & Structural Foundation

The phenylpyridine moiety exists primarily as three positional isomers: 2-, 3-, and 4-phenylpyridine. The biological activity is governed by the rotational freedom of the biaryl bond and the electronic distribution.

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA). Its basicity is modulated by the position of the phenyl ring.

-

The Phenyl Ring: Provides a hydrophobic clamp (π-π stacking interactions).

-

Biaryl Torsion: In 2-phenylpyridine, steric clash between the ortho-protons and the nitrogen lone pair (or C3 proton) forces a non-planar conformation, which is critical for disrupting DNA intercalation or fitting into globular receptor pockets.

Therapeutic SAR: Optimizing for Efficacy

Case Study A: NK1 Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists are vital for treating chemotherapy-induced nausea and vomiting (CINV).[1] The 4-phenylpyridine motif is a validated pharmacophore in this class.

-

Core Mechanism: The scaffold mimics the hydrophobic residues of Substance P (the endogenous ligand).

-

Key SAR Findings:

-

Position 4 Substitution: A phenyl group at the C4 position of the pyridine is optimal for occupying the hydrophobic pocket of the NK1 receptor.

-

Amide Linkers: Introduction of carboxamide groups at the C3 position of the pyridine enhances binding affinity via hydrogen bonding with receptor residues (e.g., Gln165).

-

Piperazine Solubilizers: Appending a 4-methyl-1-piperazinyl group (often via a linker) significantly improves aqueous solubility and bioavailability without abolishing antagonist activity.

-

Example: Compound 9j , a 4-phenylpyridine derivative, demonstrated an IC50 of 4.8 nM and effectively blocked Substance P-induced effects in endothelial cells [1].[2]

-

Case Study B: Anticancer Agents (Tubulin Inhibition)

2-Phenylpyridine derivatives have emerged as potent antiproliferative agents, specifically targeting tubulin polymerization.

-

Electronic Tuning:

-

Donors vs. Acceptors: Electron-donating groups (EDGs) like -OMe, -OH, and -NH2 on the pyridine ring enhance antiproliferative activity. Conversely, strong electron-withdrawing groups (EWGs) or bulky halogens often diminish potency [2, 3].

-

Mechanism: These derivatives bind to the colchicine site of tubulin, preventing microtubule assembly and inducing apoptosis.

-

3-Nitro-6-chloro substitution: Specific derivatives containing a 3-nitro group have shown sub-micromolar GI50 values against human tumor cell lines [5].[3]

-

Data Summary: Substituent Effects

| Position (Pyridine) | Substituent Type | Effect on Activity (General) | Target Context |

| C2 | Phenyl | High (Scaffold Core) | Tubulin Inhibitors / Metal Chelation |

| C3 | Carboxamide | High (H-Bond Donor) | NK1 Antagonists |

| C4 | Phenyl | High (Hydrophobic) | NK1 Antagonists |

| C6 | Halogen (Cl/Br) | Variable (often lowers) | Cytotoxicity |

| General | -OMe / -NH2 | Increases Potency | Antiproliferative (Lung/Breast lines) |

Toxicological SAR: The MPP+ Paradigm

A critical aspect of developing phenylpyridine drugs is avoiding the "MPTP liability." 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a pro-toxin that causes permanent Parkinsonism.

Mechanism of Toxicity

-

Bioactivation: MPTP is metabolized by MAO-B in glial cells to MPDP+, which oxidizes to MPP+ (1-methyl-4-phenylpyridinium).[4]

-

Uptake: MPP+ is a substrate for the Dopamine Transporter (DAT), concentrating it in dopaminergic neurons.[4]

-

Mitochondrial Death: MPP+ accumulates in mitochondria (driven by membrane potential) and inhibits Complex I of the electron transport chain, causing ATP depletion and ROS generation [8, 13, 22].[4][5]

Structural De-Risking (Safety SAR)

To ensure safety, the SAR must prevent the formation of a planar, quaternary pyridinium species that fits the DAT transporter.

-

Avoid N-Methylation: Do not place methyl groups on the pyridine nitrogen or design precursors (tetrahydropyridines) that can be oxidized to N-methyl-pyridinium salts.

-

Steric Bulk: Introduce bulky groups at the C2/C6 positions of the pyridine. This prevents the molecule from achieving the planarity required for intercalation into Complex I enzymes.

-

Lipophilicity Control: High LogP facilitates BBB crossing. If CNS penetration is not required (e.g., peripheral NK1 antagonism), lower LogP to prevent brain accumulation.

Visualizations

Metabolic Toxicity Pathway (The Danger Zone)

Figure 1: The bioactivation pathway of MPTP-like derivatives. SAR efforts must avoid scaffolds that can be metabolized into the MPP+ cation.

Synthetic Workflow: Suzuki-Miyaura Coupling

Figure 2: Standard Suzuki-Miyaura cross-coupling protocol for synthesizing phenylpyridine libraries.[6]

Experimental Protocols

Synthesis: General Suzuki-Miyaura Coupling

Rationale: The Suzuki coupling is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and tolerance of aqueous conditions [9, 12].

Protocol:

-

Reagents: Combine the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (5 mol%) in a Schlenk flask.

-

Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (4:1 v/v). Note: The presence of water is crucial for the transmetallation step.

-

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N2 or Ar) for 4–24 hours. Monitor via TLC.

-

Workup: Cool to room temperature. Extract with Chloroform or Ethyl Acetate. Wash organic layer with brine, dry over MgSO4, and concentrate.

-

Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Assay: Cell Viability (MTT Assay)

Rationale: To evaluate the antiproliferative SAR described in Section 3.2.

Protocol:

-

Seeding: Plate cancer cells (e.g., A549, MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add phenylpyridine derivatives (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48–72 hours at 37°C / 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

-

Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety. Bioorganic & Medicinal Chemistry Letters. Link

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Link (Generalized link to PMC search for verification)

-

Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. Link

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Link

-

Comparative Guide to the Structure-Activity Relationship of N-Phenylpyridin/pyrimidin-2-amine Analogs. BenchChem. Link

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Canadian Journal of Chemistry. Link

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. Molecules. Link

-

Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+). PubMed. Link

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. PubMed Central. Link

-

Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma. MDPI. Link

-

Piperidine Derivatives: Recent Advances in Synthesis. PubMed Central. Link

-

An In-depth Technical Guide to 3-Phenylpyridine. BenchChem. Link

-

High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism. MDPI. Link

-

Antagonists at the neurokinin receptors - Recent patent literature. ResearchGate. Link

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives. Semantic Scholar. Link

-

1-Methyl-4-phenylpyridine (MPP+) Is Toxic to Mesencephalic Dopamine Neurons. PubMed. Link

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Scholarship @ Claremont. Link

-

Dopaminergic toxicity of 1-methyl-4-phenylpyridinium (MPP+). Wichita State University. Link

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. PubMed Central. Link

-

Synthesis of a novel class of non-peptide NK-2 receptor ligand. PubMed. Link

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Link

-

MPP+ - Mechanism of Toxicity. Wikipedia (Reference for General Mechanism). Link

-

Suzuki Coupling Mechanism. YouTube (Educational Resource). Link (Placeholder for general mechanism video)

-

Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option. MDPI. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. MPP+ - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the synthesis of 2-phenylpyridine derivatives

Executive Summary

The 2-phenylpyridine (2-ppy) scaffold represents a "privileged structure" in modern chemistry, serving as the cornerstone for high-efficiency phosphorescent OLED emitters (e.g., Ir(ppy)₃) and a bio-isostere for biphenyls in medicinal chemistry. This guide moves beyond textbook definitions to provide a field-tested manual on synthesizing 2-ppy derivatives. It contrasts the reliability of cross-coupling with the atom economy of C-H activation and the structural versatility of de novo ring construction.

Section 1: Strategic Imperative & Application Spectrum

Before selecting a synthetic route, the researcher must define the downstream application, as this dictates the required purity profile and substitution pattern.

| Application Domain | Key Requirement | Preferred Synthetic Route |

| OLED Materials | >99.9% purity; trace metal control | Suzuki-Miyaura (High reliability, easy purification) |

| Medicinal Chemistry | Rapid analog generation (SAR) | C-H Activation (Late-stage functionalization) |

| Complex Scaffolds | Polysubstitution on pyridine ring | Kröhnke Synthesis (De novo construction) |

Section 2: The Gold Standard – Suzuki-Miyaura Cross-Coupling

For 90% of standard applications, the Suzuki-Miyaura coupling between a 2-halopyridine and a phenylboronic acid is the method of choice due to its tolerance of functional groups and predictable thermodynamics.

Mechanistic Insight

The reaction follows the catalytic triad: Oxidative Addition, Transmetallation, and Reductive Elimination.

-

Critical Factor: The 2-pyridyl position is electron-deficient, making oxidative addition of 2-halopyridines slower than typical aryl halides. Furthermore, the pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst.

-

Solution: Use phosphine ligands with wide bite angles or steric bulk (e.g., SPhos, XPhos) to prevent nitrogen coordination and facilitate reductive elimination.

Validated Protocol

Target: 2-Phenylpyridine (Standard Scale: 1.0 mmol)

-

Reagents:

-

2-Bromopyridine (1.0 equiv, 158 mg)

-

Phenylboronic acid (1.2 equiv, 146 mg)

-

Pd(PPh₃)₄ (5 mol%, 58 mg) — Handle in glovebox if possible.

-

Na₂CO₃ (2.0 equiv, 212 mg) dissolved in min. water.

-

Solvent: 1,4-Dioxane (4 mL) / Water (1 mL).[1]

-

-

Procedure:

-

Step 1 (Degassing): Combine solvent and base in the reaction vessel. Sparge with Argon for 15 minutes. Note: Oxygen is the primary cause of homocoupling byproducts.

-

Step 2 (Addition): Add halide, boronic acid, and catalyst under positive Argon flow.

-

Step 3 (Reaction): Heat to 90°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Step 4 (Workup): Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.[2]

-

Step 5 (Purification): Flash chromatography on silica gel.[3]

-

Visualization: Catalytic Cycle

Caption: The Pd(0)/Pd(II) catalytic cycle. Note that base activation is crucial for the transmetallation step.

Section 3: Emerging Frontier – Direct C-H Arylation

When atom economy is paramount, or when halogenated precursors are unavailable, direct C-H activation utilizes the pyridine nitrogen as a "Directing Group" (DG) to selectively functionalize the ortho position.

Mechanistic Insight

Unlike Suzuki coupling, this does not require pre-functionalized aryl halides.

-

Mechanism: Typically involves a Pd(II)/Pd(0) or Ru(II) cycle where the pyridine nitrogen coordinates to the metal, bringing it into proximity with the ortho C-H bond.

-

The Challenge: Requires an oxidant (e.g., Ag salts, Cu(OAc)₂, or Benzoquinone) to regenerate the active catalytic species, which can complicate purification.

Validated Protocol (Ru-Catalyzed)

Target: 2-Phenylpyridine via Direct Arylation

-

Reagents:

-

Pyridine (1.0 equiv) — Acts as substrate and DG.

-

Chlorobenzene (1.5 equiv)

-

Catalyst: [RuCl₂(p-cymene)]₂ (2.5 mol%)

-

Ligand: MesCOOH (30 mol%) — Crucial for concerted metallation-deprotonation (CMD).

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone).

-

-

Procedure:

Visualization: C-H Activation Workflow

Caption: The nitrogen atom directs the metal catalyst to the ortho-position, enabling selective C-H bond cleavage.

Section 4: De Novo Construction – Kröhnke Pyridine Synthesis

When the target molecule requires specific substitution patterns that are sterically inaccessible via coupling (e.g., 2,4,6-triarylpyridines), the Kröhnke synthesis is the architect's method of choice.

The Protocol

This involves the condensation of an

-

Advantage: One-pot synthesis of highly substituted rings.

-

Limitation: Lower atom economy; requires synthesis of precursors.

Section 5: Troubleshooting & Optimization Matrix

Use this decision matrix to resolve common synthetic failures.

| Observation | Probable Cause | Corrective Action |

| Suzuki: Homocoupling (Ph-Ph) | Oxygen in system | Degas solvents using freeze-pump-thaw or vigorous Argon sparging (>20 min). |

| Suzuki: No Reaction | Catalyst poisoning (N-coordination) | Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or Pd(dppf)Cl₂. |

| Suzuki: Protodeboronation | Unstable boronic acid | Switch to Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salts. |

| C-H Activation: Low Regioselectivity | Weak directing group effect | Ensure solvent is non-coordinating (avoid DMSO if possible); switch to Ru-catalysts for higher specificity. |

| General: Low Yield | Wet solvents | Pyridine synthesis is water-tolerant, but catalysts are not. Dry solvents over molecular sieves (3Å). |

References

-

Suzuki-Miyaura Coupling Review

-

OLED Applications

- Title: Highly Efficient Phosphorescent Emission

- Source: N

-

Link:[Link]

-

Direct C-H Arylation

- Title: Transition-Metal-Catalyzed Direct Arylation of (Hetero)Arenes by C–H Bond Cleavage.

- Source: Angewandte Chemie Intern

-

Link:[Link]

- Kröhnke Pyridine Synthesis: Title: The Kröhnke Pyridine Synthesis: A Review. Source: Synthesis (Thieme).

-

Medicinal Chemistry Applications

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Modular Synthesis of 5-Cyclopropyl-2-phenylpyridine via Sequential Pd-Catalyzed Cross-Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Cyclopropyl-2-phenylpyridine , a privileged scaffold in medicinal chemistry often found in S1P1 receptor modulators and kinase inhibitors.

While direct cyclopropylation of pyridines is challenging due to the instability of cyclopropylboronic acids (protodeboronation) and the electronic deactivation of the pyridine ring, this guide presents a Sequential Regioselective Strategy . By exploiting the differential electronic activation of the 2,5-dibromopyridine core, we achieve high regiocontrol without the need for protecting groups.

Key Technical Advantages:

-

Regiocontrol: Exploits the inherent C2 > C5 reactivity of the pyridine ring.

-

Stability Management: Utilizes a specific catalyst/base system (

) to suppress cyclopropylboronic acid decomposition. -

Scalability: Avoids cryogenic lithiation steps, favoring transition-metal catalysis suitable for process chemistry.

Retrosynthetic Analysis & Strategy

The synthesis relies on the electronic discrimination between the C2 and C5 positions of the pyridine ring. The C2 position, being adjacent to the electronegative nitrogen, is more electron-deficient and thus undergoes oxidative addition with Pd(0) significantly faster than the C5 position.

Logical Pathway (Graphviz Visualization)

Figure 1: Retrosynthetic logic exploiting the differential reactivity of C2 vs. C5 halides on the pyridine core.

Experimental Protocols

Step 1: Regioselective C2-Phenylation

Objective: Selectively couple the phenyl ring to the C2 position while leaving the C5-bromide intact for the subsequent step.

-

Substrate: 2,5-Dibromopyridine

-

Reagent: Phenylboronic acid (1.05 equiv)

-

Catalyst:

(Standard Suzuki conditions are sufficient for the activated C2 position).

Protocol:

-

Charge: To a nitrogen-flushed reaction vessel, add 2,5-dibromopyridine (10.0 mmol, 2.37 g), phenylboronic acid (10.5 mmol, 1.28 g), and

(2.0 mol%, 231 mg). -

Solvent: Add 1,2-Dimethoxyethane (DME) (40 mL) and 2M aqueous

(15 mL). -

Reaction: Heat the mixture to 85°C for 4–6 hours.

-

Note: Monitor by HPLC. The reaction is complete when the starting material is consumed. Prolonged heating may lead to trace bis-coupling (C2,C5-diphenylpyridine), though the rate difference usually protects the C5 position.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

-

Yield Expectation: 75–85% of 5-Bromo-2-phenylpyridine .

-

Step 2: C5-Cyclopropylation (The Critical Step)

Objective: Install the cyclopropyl group at the unactivated C5 position.

Challenge: Cyclopropylboronic acid is unstable and prone to protodeboronation (losing the boron group to form cyclopropane gas) under standard basic conditions.

Solution: Use of Tricyclohexylphosphine (

Protocol:

-

Charge: In a glovebox or under strict Argon flow, combine:

-

5-Bromo-2-phenylpyridine (5.0 mmol, 1.17 g)

-

Cyclopropylboronic acid (7.5 mmol, 645 mg) — Use 1.5 equiv to account for some decomposition.

- (5 mol%, 56 mg)

-

(10 mol%, 140 mg) — Or use pre-formed

- (3.0 equiv, 3.18 g)

-

-

Solvent: Add Toluene (20 mL) and Water (1 mL).

-

Why Toluene/Water? The biphasic system with a specific amount of water is critical for the boronic acid solubility and the Suzuki mechanism, but too much water accelerates protodeboronation.

-

-

Reaction: Heat vigorously at 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water.

-

Purification: Flash column chromatography (Hexanes/EtOAc 90:10).

-

Yield Expectation: 60–75% of 5-Cyclopropyl-2-phenylpyridine .

-

Optimization Data & Causality

The following table summarizes the screening logic used to arrive at the Step 2 conditions. The C5-bromide is an "unactivated" heteroaryl halide, behaving similarly to a standard aryl bromide but with potential catalyst poisoning by the pyridine nitrogen.

| Entry | Catalyst System | Base | Solvent | Yield (LCMS) | Observation/Causality |

| 1 | DME/H2O | <10% | Failed. Oxidative addition into C5-Br is too slow; Cyclopropylboronic acid decomposes (protodeboronation) before coupling. | ||

| 2 | Dioxane/H2O | 35% | Moderate. Bidentate ligand stabilizes Pd, but carbonate base accelerates boronic acid decomposition. | ||

| 3 | Toluene/H2O | 55% | Good. Buchwald ligands are effective, but XPhos is often overkill and expensive for this specific transformation. | ||

| 4 | Toluene/H2O | 82% | Optimal. |

Mechanistic Insight (Catalytic Cycle)

The success of Step 2 hinges on the balance between the Transmetallation rate and the Protodeboronation side reaction.

Figure 2: Catalytic cycle highlighting the competition between productive transmetallation and the destructive protodeboronation pathway.

Troubleshooting & Critical Parameters

-

Protodeboronation: If the yield of Step 2 is low and you observe starting material remaining but no boronic acid, the boronic acid has decomposed.

-

Fix: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) or switch to Potassium Cyclopropyltrifluoroborate (requires slightly different conditions, typically

in Toluene/H2O at reflux).

-

-

Regioselectivity (Step 1): If you observe significant 2,5-diphenylpyridine:

-

Fix: Lower the temperature to 60°C and strictly limit Phenylboronic acid to 0.95–1.0 equiv.

-

-

Catalyst Poisoning: Pyridines can coordinate to Pd.

-

Fix: Ensure high ligand loading (Ligand:Pd ratio of 2:1 or higher for monodentate phosphines like

).

-

References

-

Regioselectivity in Dihalopyridines

- Bach, T., et al. "Regioselective Suzuki coupling of 2,4-dichloropyrimidine and 2,x-dibromopyridines." Tetrahedron Letters, 2002.

- Context: Establishes the C2 > C5 reactivity order for oxid

-

(General Journal Link)

-

Cyclopropyl Coupling Methodology

- Wallace, D. J., & Chen, C. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002, 43(39), 6987-6990.

- Context: The foundational paper describing the use of for coupling cyclopropylboronic acid to prevent protodeboron

-

General Suzuki-Miyaura Reviews

Sources

Application Note: Sequential Palladium-Catalyzed Synthesis of 5-Cyclopropyl-2-phenylpyridine

Executive Summary & Strategic Analysis

This protocol details the modular synthesis of 5-Cyclopropyl-2-phenylpyridine , a scaffold frequently encountered in kinase inhibitors and GPCR modulators. The synthesis addresses two distinct challenges in palladium catalysis:

-

Regioselective Functionalization: Exploiting the electronic disparity between the C2 and C5 positions of the pyridine ring.

-

C(sp2)–C(sp3) Hybridization Coupling: Overcoming the inherent instability (protodeboronation) of cyclopropylboronic acid during cross-coupling.

The route utilizes a convergent Sequential Suzuki-Miyaura strategy, starting from the commercially available 2,5-dibromopyridine. This approach is superior to starting with 2-phenylpyridine (requires C-H activation or bromination) or cyclopropylpyridines (expensive, limited availability).

Retrosynthetic Logic

The synthesis is designed based on the electrophilicity gradient of the pyridine core. The C2 position, adjacent to the electronegative nitrogen, is more electron-deficient and reactive toward oxidative addition than the C5 position. Therefore, the C2-phenyl bond is installed first under mild conditions, followed by the more demanding C5-cyclopropyl coupling using a specialized high-activity catalyst system.

Figure 1: Retrosynthetic disconnection showing the sequential exploitation of pyridine reactivity.

Critical Reagents & Safety

| Reagent | CAS No.[1] | Role | Critical Parameter |

| 2,5-Dibromopyridine | 624-28-2 | Starting Material | Purity >98% essential to avoid isomeric impurities. |

| Phenylboronic Acid | 98-80-6 | Reagent (Step 1) | Use 1.05 eq. Excess leads to bis-coupling. |

| Cyclopropylboronic Acid | 411235-57-9 | Reagent (Step 2) | Unstable. Prone to protodeboronation. Store at 4°C. |

| Pd(PPh₃)₄ | 14221-01-3 | Catalyst (Step 1) | Oxygen sensitive. Keep under Argon. |

| Pd(OAc)₂ | 3375-31-3 | Pre-catalyst (Step 2) | Source of Pd(II). |

| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Ligand (Step 2) | Critical. Bulky, electron-rich ligand required for difficult C-C bond. |

| K₃PO₄ (Tribasic) | 7778-53-2 | Base (Step 2) | Anhydrous preferred. Maintains basicity for boronate formation. |

Safety Warning: Pyridine derivatives are potential neurotoxins. Palladium catalysts can cause sensitization. Perform all reactions in a fume hood. Cyclopropylboronic acid can decompose rapidly; handle quickly.

Experimental Protocol

Step 1: Regioselective C2-Phenylation

Objective: Synthesis of 5-bromo-2-phenylpyridine. Mechanism: The C2-Br bond has a lower bond dissociation energy and higher electrophilicity than C5-Br, allowing selective oxidative addition by Pd(0).

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Solvent Preparation: Degas a mixture of 1,2-Dimethoxyethane (DME) (80 mL) and 2M aqueous Na₂CO₃ (20 mL) by sparging with argon for 20 minutes. Note: Oxygen removal is critical to preserve the catalyst.

-

Loading: Charge the flask with:

-

2,5-Dibromopyridine (2.37 g, 10.0 mmol)

-

Phenylboronic acid (1.28 g, 10.5 mmol, 1.05 equiv)

-

Pd(PPh₃)₄ (578 mg, 0.5 mmol, 5 mol%)

-

-

Reaction: Add the degassed solvent mixture via cannula. Heat the reaction to 80°C for 6–8 hours.

-

Process Control: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear; the mono-coupled product (Rf ~0.4) will appear. If bis-coupled product (2,5-diphenylpyridine) appears, lower temperature to 65°C in future runs.

-

-

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 0–5% EtOAc in Hexanes).

-

Yield Target: 75–85% (1.75 – 1.98 g).

-

Characterization: ¹H NMR (CDCl₃) should show a diagnostic doublet at ~8.7 ppm (H6 of pyridine) and phenyl protons.

-

Step 2: C5-Cyclopropylation (The Critical Step)

Objective: Coupling of 5-bromo-2-phenylpyridine with cyclopropylboronic acid. Challenge: Cyclopropylboronic acid is notoriously unstable (hydrolysis/protodeboronation). Standard conditions (Pd(PPh₃)₄) often fail or give low yields. Solution: Use of Pd(OAc)₂ / PCy₃ system.[2][3][4] The bulky, electron-rich PCy₃ ligand facilitates oxidative addition into the deactivated C5-Br bond and accelerates reductive elimination of the sterically demanding cyclopropyl group.

-

Setup: Prepare a 100 mL Schlenk tube or pressure vial.

-

Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%) and Tricyclohexylphosphine (PCy₃) (28 mg, 0.10 mmol, 10 mol%) in Toluene (5 mL). Stir for 10 mins under argon until the solution turns yellow/orange (generation of active Pd(0)L₂ species).

-

Loading: Add to the reaction vessel:

-

5-Bromo-2-phenylpyridine (234 mg, 1.0 mmol)

-

Cyclopropylboronic acid (129 mg, 1.5 mmol, 1.5 equiv)

-

K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv)

-

-

Reaction: Add the catalyst solution and water (0.25 mL, 5% v/v relative to toluene). Note: A small amount of water is essential for the boronic acid to boronate conversion, but too much promotes protodeboronation.

-

Conditions: Seal the vessel and heat to 100°C for 12–16 hours.

-

Process Control: HPLC or LC-MS is preferred over TLC due to poor UV activity of the cyclopropyl group. Look for Mass [M+H]⁺ = 196.1.

-

-

Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (SiO₂, 5–10% EtOAc in Hexanes).

-

Yield Target: 65–75%.[5]

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Step 2, highlighting the role of the bulky PCy₃ ligand in stabilizing the active species and forcing the reductive elimination.

Figure 2: Catalytic cycle for the PCy3-mediated Suzuki coupling of cyclopropylboronic acid.[2][5][6][7]

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: Colorless to pale yellow oil (may crystallize upon standing).

-

¹H NMR (400 MHz, CDCl₃):

- 8.45 (d, J=2.0 Hz, 1H, Py-H6) – Shifted upfield relative to bromo-precursor.

- 7.9–7.3 (m, aromatic protons).

- 1.95 (m, 1H, cyclopropyl-CH).

- 1.05 (m, 2H, cyclopropyl-CH₂).

- 0.75 (m, 2H, cyclopropyl-CH₂).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Protodeboronation of Cyclopropylboronic acid. | 1. Increase boronic acid to 2.0 equiv.2. Switch solvent to Toluene/Water (20:1) strictly.3. Ensure K₃PO₄ is used (milder bases like carbonate are less effective here). |

| No Reaction (Step 2) | Catalyst deactivation (Pd Black formation). | Ensure PCy₃ is fresh (it oxidizes to phosphine oxide). Pre-stir Pd(OAc)₂ and PCy₃ before adding substrate. |

| Bis-coupling in Step 1 | Temperature too high or excess boronic acid. | Maintain temp <80°C. Add phenylboronic acid dropwise over 1 hour. |

| Product Contamination | Phosphine oxide residues. | Wash crude mixture with 10% aqueous KF (potassium fluoride) or perform saponification if persistent. |

References

-

Regioselectivity in 2,5-dihalopyridines